7-(DIFLUOROMETHYL)-5-(4-ETHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Overview
Description
“7-(DIFLUOROMETHYL)-5-(4-ETHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(DIFLUOROMETHYL)-5-(4-ETHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Cyclization to form the pyrazolopyrimidine core: This step involves the reaction of the pyrazole intermediate with a suitable reagent, such as a nitrile or an isocyanate.
Introduction of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Addition of the ethylphenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the ethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group or the ethylphenyl moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound may participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
Industry
The compound could be used in the development of new materials, agrochemicals, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “7-(DIFLUOROMETHYL)-5-(4-ETHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Difluoromethylated compounds: Compounds with a difluoromethyl group often have unique chemical and biological properties.
Aromatic nitriles: Compounds with a nitrile group attached to an aromatic ring are common in medicinal chemistry.
Uniqueness
“7-(DIFLUOROMETHYL)-5-(4-ETHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-ethylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4/c1-2-10-3-5-11(6-4-10)13-7-14(15(17)18)22-16(21-13)12(8-19)9-20-22/h3-6,9,13-15,21H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMVGPYZBBRGNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C#N)N2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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